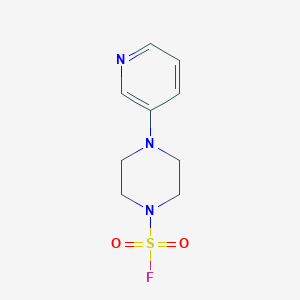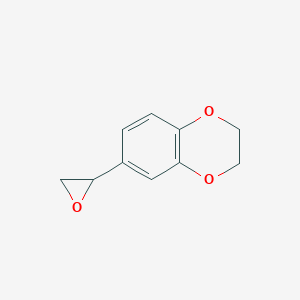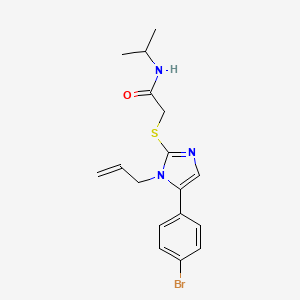![molecular formula C8H8BrNO3S B2467564 N-[(4-bromophenyl)sulfonyl]acetamide CAS No. 152675-32-6](/img/structure/B2467564.png)
N-[(4-bromophenyl)sulfonyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(4-bromophenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C8H8BrNO3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an acetamide group . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.059 . The compound’s IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .科学的研究の応用
Enzyme Inhibition and Drug Synthesis
N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been investigated for their enzyme inhibitory potential, particularly in the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).
Antibacterial Potentials
A study focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds were found to be moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).
Immune Response Modulation
This compound derivatives have been studied for their capacity to modify the reactivity of lymphoid cell populations affected by the growth of tumors. These compounds augmented the response of lymphocytes to syngeneic tumor cells, enhancing macrophage inhibitory effects on tumor cell growth in vitro (Wang et al., 2004).
Antimicrobial Agent Synthesis
Derivatives of this compound have been synthesized for use as antimicrobial agents. These compounds showed promising results in both in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Restoration of Cytolytic T-Lymphocyte Response
Another study investigated the immunorestorative characteristics of this compound derivatives, finding them effective in potentiating immune responses to weak antigens and restoring alloreactivity in immunocompromised animals (Wang et al., 1988).
Corrosion Inhibition
This compound derivatives have also been explored for their role in inhibiting corrosion. These compounds effectively retarded the corrosion rate of carbon steel in acidic environments (Samide et al., 2012).
Anticancer Activity
A study on 4-arylsulfonyl-1,3-oxazoles derivatives showed that certain compounds exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds for further in-depth studies (Zyabrev et al., 2022).
Crystal Structure Analysis
The crystal structure of a complex containing a metabolite of this compound was studied, revealing details about its coordination to metal centers and providing insights into its potential antibacterial activity (Obaleye et al., 2008).
作用機序
Target of Action
N-(4-bromobenzenesulfonyl)acetamide, also known as N-[(4-bromophenyl)sulfonyl]acetamide, is a chemical compound with the molecular formula C8H8BrNO3S .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
特性
IUPAC Name |
N-(4-bromophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSBUVTIMQOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152675-32-6 |
Source


|
| Record name | N-(4-bromobenzenesulfonyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

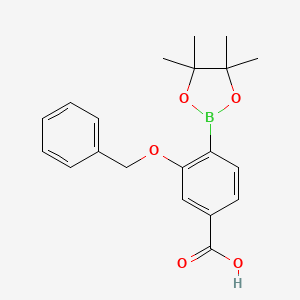
![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)
![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)
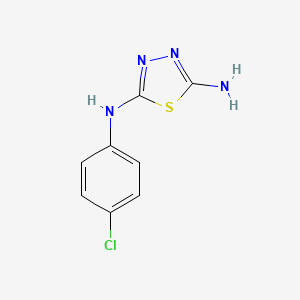
![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)
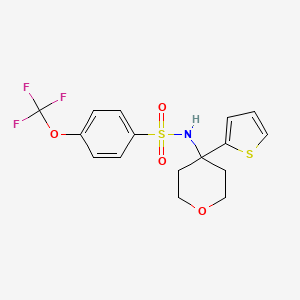
![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)
